molecular formula C11H14N4O3 B7787759 2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7787759
M. Wt: 250.25 g/mol
InChI Key: AADISNQZRQUFDA-UHFFFAOYSA-N
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Description

Compound “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it significant in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one” involves several steps, starting with the selection of appropriate raw materials. The process typically includes:

    Initial Reaction: The initial step involves the reaction of specific starting materials under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further chemical reactions, such as alkylation or acylation, to introduce desired functional groups.

    Final Synthesis: The final step involves purification and crystallization to obtain the pure compound “this compound”.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    Batch Processing: Large quantities of raw materials are processed in batches, with careful monitoring of reaction parameters.

    Continuous Flow Processing: A continuous flow system may be used to maintain a steady production rate, improving efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated hydrocarbons in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in functional groups, leading to different reactivity and applications.

    Compound B: Shares some chemical properties but has a distinct mechanism of action.

    Compound C: Used in similar industrial applications but with varying efficiency and cost-effectiveness.

Uniqueness: Compound “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one” stands out due to its specific chemical structure, which imparts unique properties and reactivity

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6-5-9(17)13-11(12-6)15-10(18)8(3-4-16)7(2)14-15/h5,14,16H,3-4H2,1-2H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADISNQZRQUFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Reactant of Route 2
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Reactant of Route 3
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Reactant of Route 4
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Reactant of Route 5
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Reactant of Route 6
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one

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